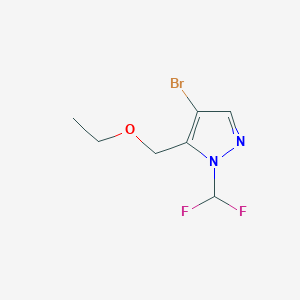

4-bromo-1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole

説明

特性

IUPAC Name |

4-bromo-1-(difluoromethyl)-5-(ethoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2N2O/c1-2-13-4-6-5(8)3-11-12(6)7(9)10/h3,7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYXRSHCOIXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=NN1C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-bromo-1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with difluoromethylating agents under controlled conditions. The ethoxymethyl group can be introduced through alkylation reactions using ethoxymethyl halides. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

化学反応の分析

4-Bromo-1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles or nucleophiles. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-Bromo-1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

作用機序

The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom and ethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

類似化合物との比較

Key Observations :

- Substituent Effects on Physicochemical Properties :

- The ethoxymethyl group (CH₂OCH₂CH₃) in the target compound increases molecular weight and lipophilicity compared to the methoxymethyl (CH₂OCH₃) analogue .

- Bromine at position 4 enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

- Synthetic Accessibility :

Reactivity and Functionalization Potential

- Bromine Reactivity : The bromine atom in the target compound is a reactive site for nucleophilic substitution or transition-metal-catalyzed coupling, similar to 4-bromo-1-methylpyrazole derivatives used in pharmaceutical intermediates .

- Ethoxymethyl Stability : The ethoxymethyl group is less prone to hydrolysis than ester or acyloxy substituents (e.g., COOEt in ), enhancing stability under physiological conditions .

生物活性

4-Bromo-1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substitutions that contribute to its biological activity:

- Bromo Group : Enhances lipophilicity and may influence receptor interactions.

- Difluoromethyl Group : Provides unique electronic characteristics that can enhance binding affinity to biological targets.

- Ethoxymethyl Group : May improve solubility and bioavailability.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In a study by Burguete et al., certain pyrazole derivatives demonstrated promising antibacterial activity, suggesting that structural modifications can enhance efficacy against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely documented. A study reported that pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with similar structures showed up to 85% inhibition of TNF-α at specific concentrations, indicating a strong anti-inflammatory effect .

Antitumor Activity

Pyrazoles have also been investigated for their anticancer properties. A series of studies highlighted the ability of certain pyrazole derivatives to induce apoptosis in cancer cell lines. For instance, compounds were tested against various tumor models, showing significant cytotoxic effects. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Study on Antibacterial Activity

In a study conducted by Chovatia et al., several pyrazole derivatives were synthesized and tested for antibacterial activity against strains such as Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain modifications led to enhanced antimicrobial efficacy compared to standard antibiotics .

Research on Anti-inflammatory Effects

Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activities using carrageenan-induced edema models in mice. The study found that some compounds exhibited effects comparable to established anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-bromo-1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or ketones, followed by bromination and functionalization. For example, intermediates like ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids . Characterization includes IR spectroscopy (C=O stretching at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm), and mass spectrometry (molecular ion peaks confirming bromine isotopic patterns) .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

- Methodological Answer : Polar aprotic solvents like DMF or DCM are preferred for cyclization and substitution steps due to their ability to stabilize charged intermediates. Reactions often require anhydrous conditions under nitrogen, with temperatures ranging from 80–120°C for 6–24 hours. For example, bromination steps may use PBr₃ in refluxing THF .

Q. How is the compound purified, and what analytical techniques validate purity?

- Methodological Answer : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity is validated using HPLC (≥95% purity threshold) and melting point analysis (sharp melting points within 1–2°C range). Residual solvents are quantified via GC-MS .

Q. What stability considerations are critical for handling and storing this compound?

Q. How are spectroscopic data interpreted to confirm the core pyrazole structure?

- Methodological Answer : ¹H NMR shows characteristic pyrazole ring protons as singlets (δ 6.5–7.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-Br at ~100 ppm). IR identifies C-F stretches (1050–1150 cm⁻¹) and C-O-C (ethoxy group, ~1100 cm⁻¹). X-ray crystallography resolves dihedral angles between substituents (e.g., ethoxymethyl vs. bromo groups) .

Advanced Research Questions

Q. How can conflicting NMR/spectral data for this compound be resolved during structural elucidation?

- Methodological Answer : Contradictions arise from rotational isomerism (e.g., ethoxymethyl group) or paramagnetic impurities. Use 2D NMR (COSY, HSQC) to assign coupling networks and NOESY to confirm spatial proximity of substituents. For ambiguous cases, X-ray crystallography provides definitive bond lengths/angles, as seen in related pyrazole-thiazole hybrids .

Q. What strategies improve yields in multi-step syntheses involving brominated pyrazoles?

- Methodological Answer : Optimize bromination steps using NBS (N-bromosuccinimide) with catalytic AIBN in CCl₄ to minimize side products. For Pd-catalyzed steps, screen ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency. Reaction monitoring via in situ FTIR or Raman spectroscopy helps identify bottlenecks (e.g., incomplete substitution) .

Q. How do substituent modifications (e.g., difluoromethyl vs. trifluoromethyl) impact biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying electronegativity/logP. For example, replacing difluoromethyl with trifluoromethyl enhances metabolic stability but may reduce solubility. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (using PyMOL or AutoDock) reveal steric/electronic effects .

Q. What computational methods predict reactivity and regioselectivity in pyrazole derivatization?

- Methodological Answer : DFT calculations (Gaussian 16) model transition states for bromination or nucleophilic substitution. Fukui indices identify electrophilic sites (e.g., C-4 vs. C-5 positions). MD simulations (AMBER) assess solvent effects on reaction pathways. Compare predicted vs. experimental outcomes to refine models .

Q. How are byproducts analyzed in scaled-up syntheses of this compound?

- Methodological Answer :

Use LC-MS/MS to detect trace impurities (e.g., dehalogenated products or ethoxymethyl cleavage). Isotopic labeling (e.g., ²H/¹³C) tracks reaction pathways. For persistent byproducts (e.g., dimerization), optimize stoichiometry or add scavengers (e.g., molecular sieves for water-sensitive steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。